5-[(3-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. For instance, one synthetic route could be the condensation of 4-(propan-2-yl)benzaldehyde with 3-chloroaniline to form an intermediate, followed by cyclization with sodium azide to yield the desired 1,2,3-triazole ring. The final step involves introducing the carboxamide group. Detailed synthetic procedures and characterization techniques (such as IR, 1H-NMR, mass spectroscopy, and elemental analysis) confirm the structure of the synthesized compound .
Physical and Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action for this compound depends on its biological target. It could potentially interact with enzymes, receptors, or other cellular components. For instance, molecular docking studies suggest that it may bind to the active site of aromatase enzyme , which plays a role in estrogen biosynthesis .
Safety and Hazards
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[(4-propan-2-ylphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-12(2)14-8-6-13(7-9-14)11-21-19(26)17-18(24-25-23-17)22-16-5-3-4-15(20)10-16/h3-10,12H,11H2,1-2H3,(H,21,26)(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUUZXFIOHQLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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